molecular formula C14H17N3OS B12930466 N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 95234-91-6

N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No.: B12930466
CAS No.: 95234-91-6
M. Wt: 275.37 g/mol
InChI Key: JSKBGVVFMKZISD-UHFFFAOYSA-N
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Description

N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves the reaction of a benzamide derivative with a thioxoimidazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-butyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both butyl and thioxo groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-3-8-15-13(18)11-4-6-12(7-5-11)17-10-9-16-14(17)19/h4-7,9-10H,2-3,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKBGVVFMKZISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661650
Record name N-Butyl-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95234-91-6
Record name N-Butyl-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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